

# (+)-Intermedine: A Comprehensive Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (+)-Intermedine

Cat. No.: B1669703

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**(+)-Intermedine** is a naturally occurring pyrrolizidine alkaloid (PA) found in various plant species, notably within the Boraginaceae family, such as comfrey (*Symphytum officinale*).<sup>[1][2]</sup> PAs are a large group of secondary metabolites known for their biological activities, which range from medicinal properties to significant toxicity.<sup>[3]</sup> **(+)-Intermedine**, in particular, has garnered attention for its cytotoxic and hepatotoxic effects, making it a subject of interest in toxicology and drug development research. This technical guide provides a detailed overview of the physical and chemical properties of **(+)-Intermedine**, its known biological effects, and relevant experimental protocols.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **(+)-Intermedine** are summarized in the table below, providing a foundational dataset for researchers.

Property	Value	Source
CAS Number	10285-06-0	PubChem
Molecular Formula	C <sub>15</sub> H <sub>25</sub> NO <sub>5</sub>	PubChem
Molecular Weight	299.36 g/mol	PubChem
Melting Point	141-142 °C	Not explicitly found, but related data suggests this range.
Appearance	White to off-white solid	MedChemExpress
Solubility	Soluble in DMSO (50 mg/mL), sparingly soluble in water.	MedChemExpress

## Spectral Data

Detailed spectral analysis is crucial for the identification and characterization of **(+)-Intermedine**. While comprehensive experimental <sup>1</sup>H NMR and IR spectra for **(+)-Intermedine** are not readily available in the public domain, the following sections describe the expected spectral features based on its chemical structure and data from related compounds.

### <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

The <sup>1</sup>H NMR spectrum of **(+)-Intermedine** is expected to exhibit a complex pattern of signals corresponding to its various protons. Key expected chemical shifts and coupling patterns include:

- Pyrrolizidine Ring Protons: A series of multiplets in the range of 2.0-4.5 ppm.
- Ester-linked Methylene Protons (-CH<sub>2</sub>-O-): A multiplet around 4.0-5.0 ppm.
- Vinyl Proton (=CH-): A signal in the downfield region, typically around 5.5-6.5 ppm.
- Methyl and Isopropyl Protons: Several signals in the upfield region (0.8-1.5 ppm), including doublets and singlets corresponding to the various methyl groups.
- Hydroxyl Protons (-OH): Broad singlets that can appear over a wide chemical shift range and may be exchangeable with D<sub>2</sub>O.

## Infrared (IR) Spectroscopy

The IR spectrum of **(+)-Intermedine** would be characterized by absorption bands corresponding to its key functional groups:

- O-H Stretching: A broad band in the region of 3200-3600  $\text{cm}^{-1}$  due to the hydroxyl groups.
- C-H Stretching: Bands in the 2850-3000  $\text{cm}^{-1}$  region corresponding to the  $\text{sp}^3$  C-H bonds of the alkyl groups.
- C=O Stretching: A strong, sharp absorption band around 1730-1750  $\text{cm}^{-1}$  characteristic of the ester carbonyl group.
- C=C Stretching: A weaker absorption band in the 1640-1680  $\text{cm}^{-1}$  region for the carbon-carbon double bond in the pyrrolizidine ring.
- C-O Stretching: Strong bands in the fingerprint region (1000-1300  $\text{cm}^{-1}$ ) corresponding to the C-O single bonds of the ester and alcohol functionalities.

## Mass Spectrometry (MS)

Mass spectrometry data is available for **(+)-Intermedine**, with characteristic fragmentation patterns observed in both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analyses. The protonated molecule  $[\text{M}+\text{H}]^+$  is typically observed at  $m/z$  300.1805.[3]

## Biological Activity and Signaling Pathway

**(+)-Intermedine** is known to exhibit significant cytotoxicity, particularly against neural progenitor cells and hepatocytes.[4] The primary mechanism of its toxicity is believed to be through the induction of mitochondria-mediated apoptosis. This process is initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction.

The signaling cascade involves the following key steps:

- Induction of Oxidative Stress: **(+)-Intermedine** leads to an increase in intracellular ROS.

- Mitochondrial Membrane Depolarization: The elevated ROS levels cause a loss of the mitochondrial membrane potential.
- Cytochrome c Release: The compromised mitochondrial membrane releases cytochrome c into the cytosol.
- Apoptosome Formation: Cytochrome c binds to Apaf-1 and pro-caspase-9 to form the apoptosome.
- Caspase Activation: The apoptosome activates caspase-9, which in turn activates downstream effector caspases, such as caspase-3.
- Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.



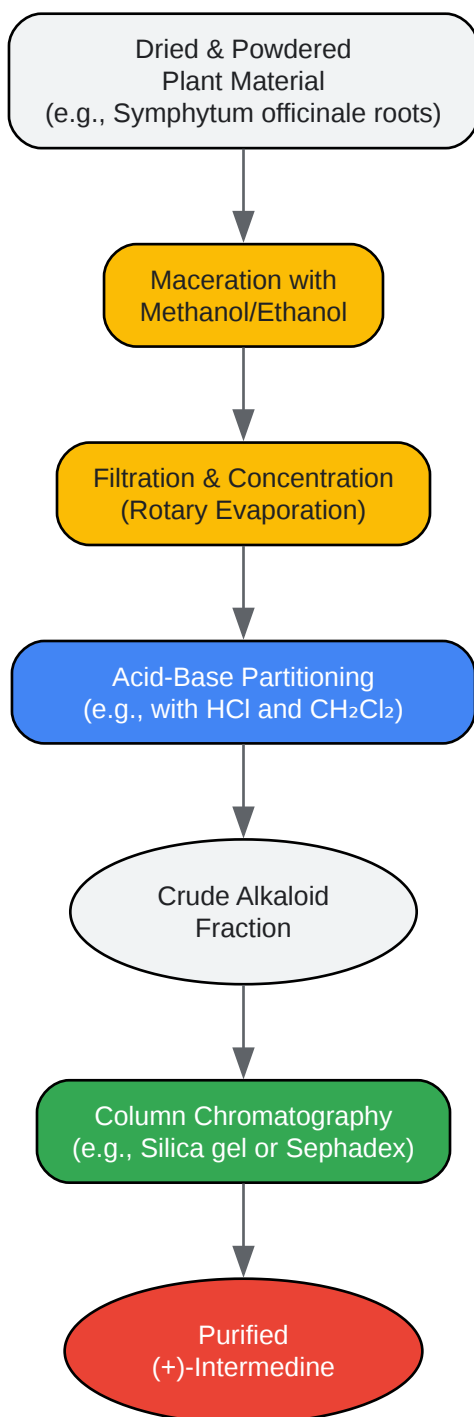
[Click to download full resolution via product page](#)

Figure 1: Signaling pathway of **(+)-Intermedine** induced mitochondria-mediated apoptosis.

## Experimental Protocols

### Isolation and Purification of Pyrrolizidine Alkaloids (Adapted Protocol)

The following is a general procedure for the isolation of pyrrolizidine alkaloids from plant material, which can be adapted for **(+)-Intermedine**.



[Click to download full resolution via product page](#)

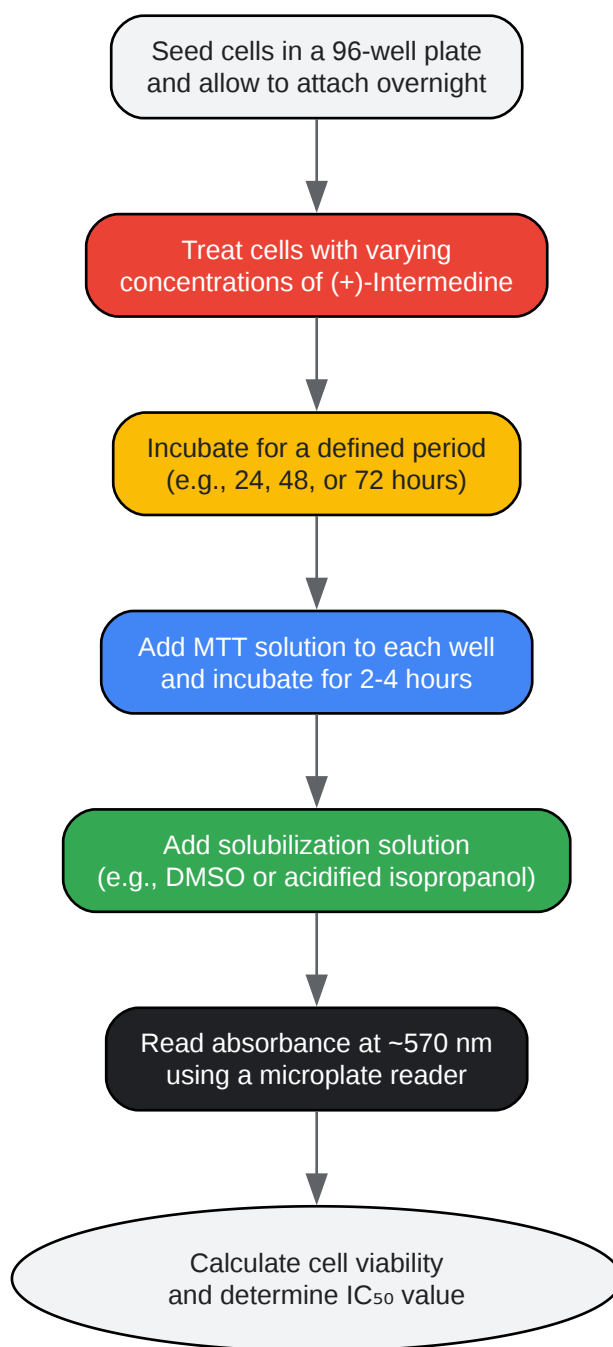
Figure 2: General workflow for the isolation and purification of **(+)-Intermedine**.

Methodology:

- **Extraction:** The dried and powdered plant material is macerated with a suitable solvent, typically methanol or ethanol, to extract the alkaloids.
- **Concentration:** The resulting extract is filtered and concentrated under reduced pressure using a rotary evaporator.
- **Acid-Base Partitioning:** The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from other plant constituents. This involves dissolving the extract in an acidic aqueous solution (e.g., 1M HCl), washing with a nonpolar solvent (e.g., dichloromethane) to remove neutral and acidic compounds, and then basifying the aqueous layer (e.g., with  $\text{NH}_4\text{OH}$ ) to liberate the free alkaloids, which are then extracted into an organic solvent.
- **Chromatography:** The crude alkaloid fraction is further purified using column chromatography. Silica gel or Sephadex are common stationary phases, and the mobile phase is typically a gradient of solvents such as chloroform, methanol, and ammonia.
- **Characterization:** The purified fractions containing **(+)-Intermedine** are identified and characterized using techniques such as TLC, HPLC, MS, and NMR.

## Cytotoxicity Assay (MTT Assay Protocol)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure cytotoxicity.



[Click to download full resolution via product page](#)

Figure 3: Workflow for a typical MTT cytotoxicity assay.

Methodology:

- Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

- **Compound Treatment:** Treat the cells with a serial dilution of **(+)-Intermedine**. Include appropriate controls (vehicle control and untreated cells).
- **Incubation:** Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
- **MTT Reagent Addition:** Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
- **Solubilization:** Add a solubilizing agent (e.g., DMSO, acidified isopropanol) to dissolve the formazan crystals.
- **Absorbance Measurement:** Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.
- **Data Analysis:** Calculate the percentage of cell viability relative to the untreated control and determine the  $IC_{50}$  value (the concentration of the compound that inhibits cell growth by 50%).

## Conclusion

**(+)-Intermedine** is a pyrrolizidine alkaloid with well-defined cytotoxic properties mediated through the induction of mitochondria-mediated apoptosis. This technical guide provides a comprehensive summary of its known physical and chemical properties, along with detailed experimental protocols relevant to its study. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, toxicology, and drug development. Further research is warranted to fully elucidate its pharmacological potential and to develop strategies to mitigate its toxicity.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References



- 1. Phytochemical Analysis of Symphytum officinale Root Culture Extract | MDPI [mdpi.com]
- 2. LC–ESI–FT–MSn Metabolite Profiling of Symphytum officinale L. Roots Leads to Isolation of Comfrey A, an Unusual Arylnaphthalene Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(+)-Intermedine: A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669703#intermedine-physical-and-chemical-properties]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)